molecular formula C35H29NO9 B5463411 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No.: B5463411
M. Wt: 607.6 g/mol
InChI Key: KFDDCKRXKGLNDA-UHFFFAOYSA-N
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Description

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate is a complex organic compound that features a combination of benzyl, hydroxy, oxo, phenyl, chromen, and pentanedioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate typically involves multiple steps, starting with the preparation of the core chromen structure. This is followed by the introduction of the hydroxy and oxo groups, and finally, the attachment of the benzyl and phenylmethoxycarbonylamino groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The benzyl and phenylmethoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-4-oxo-2-phenylchromen-7-yl derivatives: These compounds share the core chromen structure and have similar chemical properties.

    Phenylmethoxycarbonylamino derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.

Uniqueness

What sets 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate apart is the specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29NO9/c37-28-18-26(19-31-33(28)29(38)20-30(45-31)25-14-8-3-9-15-25)44-34(40)27(36-35(41)43-22-24-12-6-2-7-13-24)16-17-32(39)42-21-23-10-4-1-5-11-23/h1-15,18-20,27,37H,16-17,21-22H2,(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDDCKRXKGLNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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